

"Methyl 3-hydroxy-2-methylbenzoate" chemical properties and structure

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Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-methylbenzoate**

Cat. No.: **B1314078**

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An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **Methyl 3-hydroxy-2-methylbenzoate**. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and the parent acid, 3-hydroxy-2-methylbenzoic acid, is included for comparative purposes where appropriate. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

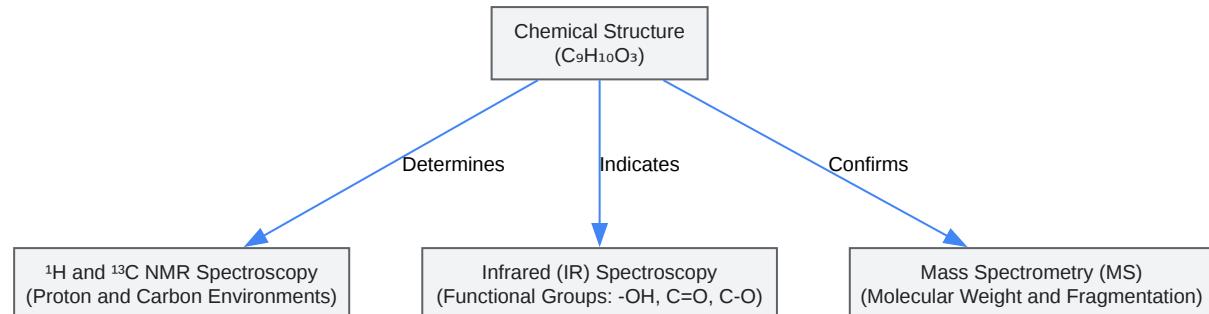
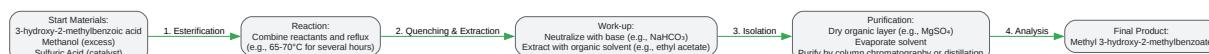
Methyl 3-hydroxy-2-methylbenzoate is an organic compound and a derivative of benzoic acid. Its structure consists of a benzene ring substituted with a methyl group, a hydroxyl group, and a methyl ester group.

Table 1: Physicochemical Properties of **Methyl 3-hydroxy-2-methylbenzoate** and Related Compounds

Property	Methyl 3-hydroxy-2-methylbenzoate	3-Hydroxy-2-methylbenzoic Acid	Methyl 3-hydroxybenzoate
CAS Number	55289-05-9[1]	603-80-5	19438-10-9
Molecular Formula	C ₉ H ₁₀ O ₃ [1]	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃
Molecular Weight	166.17 g/mol [1]	152.15 g/mol	152.15 g/mol
Melting Point	Data not available	147 °C[2]	70-72 °C
Boiling Point	Data not available	Data not available	280-281 °C (at 709 mmHg)
Solubility	Data not available	Data not available	Soluble in alcohol; water solubility of 6864 mg/L at 25 °C (estimated)[3]
SMILES	CC1=C(C=CC=C1O)C(=O)OC[1]	CC1=C(C=CC=C1O)C(=O)O	COC(=O)c1ccccc(O)c1
InChI	InChI=1S/C9H10O3/c1-6-4-2-3-5(10)7(6)8(11)12-2/h2-4,10H,1H3	InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)	InChI=1S/C8H8O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,9H,1H3

Note: The properties for **Methyl 3-hydroxy-2-methylbenzoate** are based on database entries, and experimental values for melting point, boiling point, and solubility are not readily available in the reviewed literature. Data for the parent acid and an isomer are provided for context.

The chemical structure of **Methyl 3-hydroxy-2-methylbenzoate** is visualized in the following diagram:



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References

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- 3. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodsentscompany.com]
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